3-(4-Cyanophenoxy)azetidine-1-sulfonyl fluoride
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Overview
Description
3-(4-Cyanophenoxy)azetidine-1-sulfonyl fluoride is a chemical compound with the molecular formula C10H9FN2O3S and a molecular weight of 256.25 g/mol. This compound is characterized by the presence of a cyanophenoxy group, an azetidine ring, and a sulfonyl fluoride group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 3-(4-Cyanophenoxy)azetidine-1-sulfonyl fluoride typically involves the reaction of 4-cyanophenol with azetidine-1-sulfonyl fluoride under specific conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, can vary depending on the specific synthetic route employed .
Chemical Reactions Analysis
3-(4-Cyanophenoxy)azetidine-1-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Ring-Opening Reactions: The azetidine ring can be opened under certain conditions, leading to the formation of linear or branched products.
Common reagents used in these reactions include bases, acids, and oxidizing or reducing agents. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(4-Cyanophenoxy)azetidine-1-sulfonyl fluoride is used in various scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and polymers.
Biology: The compound is used in the study of enzyme inhibition and protein modification.
Industry: The compound is used in the development of new materials and coatings.
Mechanism of Action
The mechanism of action of 3-(4-Cyanophenoxy)azetidine-1-sulfonyl fluoride involves the interaction of the sulfonyl fluoride group with nucleophilic sites on target molecules. This interaction can lead to the inhibition of enzyme activity or the modification of proteins. The specific molecular targets and pathways involved depend on the particular application and the biological system being studied .
Comparison with Similar Compounds
3-(4-Cyanophenoxy)azetidine-1-sulfonyl fluoride can be compared with other similar compounds, such as:
Azetidine-1-sulfonyl fluoride: Lacks the cyanophenoxy group, making it less versatile in certain applications.
4-Cyanophenoxy derivatives: These compounds may lack the azetidine ring, affecting their reactivity and applications.
Sulfonyl fluoride derivatives: These compounds may have different substituents, leading to variations in their chemical properties and applications.
The uniqueness of this compound lies in its combination of functional groups, which provides a balance of reactivity and stability, making it suitable for a wide range of scientific research applications.
Properties
IUPAC Name |
3-(4-cyanophenoxy)azetidine-1-sulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN2O3S/c11-17(14,15)13-6-10(7-13)16-9-3-1-8(5-12)2-4-9/h1-4,10H,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVSGXYJAXMHPDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)F)OC2=CC=C(C=C2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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